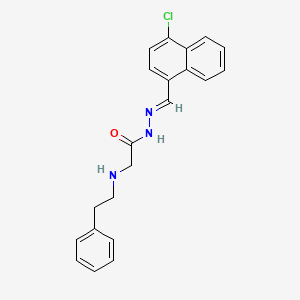
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenylethyl, glycine, and hydrazide groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the phenylethylglycine intermediate. This intermediate is then reacted with 4-chloro-1-naphthaldehyde under specific conditions to form the final hydrazide compound. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various solvents such as ethanol or methanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. Industrial production often employs automated systems to monitor reaction parameters and ensure consistent product quality.
化学反应分析
Types of Reactions
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-Phenylethyl)glycine
- (4-Chloro-1-naphthalenyl)methylene hydrazide
- Phenylethylamine derivatives
- Naphthaldehyde derivatives
Uniqueness
N-(2-Phenylethyl)glycine ((4-chloro-1-naphthalenyl)methylene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic benefits.
属性
CAS 编号 |
72606-53-2 |
|---|---|
分子式 |
C21H20ClN3O |
分子量 |
365.9 g/mol |
IUPAC 名称 |
N-[(E)-(4-chloronaphthalen-1-yl)methylideneamino]-2-(2-phenylethylamino)acetamide |
InChI |
InChI=1S/C21H20ClN3O/c22-20-11-10-17(18-8-4-5-9-19(18)20)14-24-25-21(26)15-23-13-12-16-6-2-1-3-7-16/h1-11,14,23H,12-13,15H2,(H,25,26)/b24-14+ |
InChI 键 |
MEGPTEMKKISODL-ZVHZXABRSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCNCC(=O)N/N=C/C2=CC=C(C3=CC=CC=C23)Cl |
规范 SMILES |
C1=CC=C(C=C1)CCNCC(=O)NN=CC2=CC=C(C3=CC=CC=C23)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


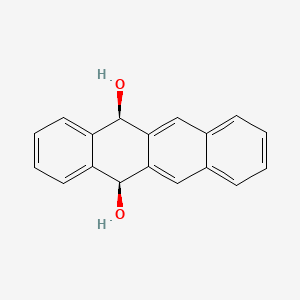
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)
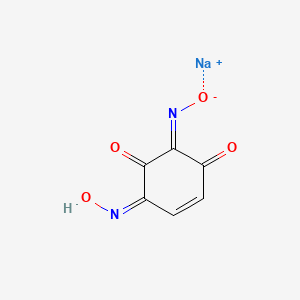
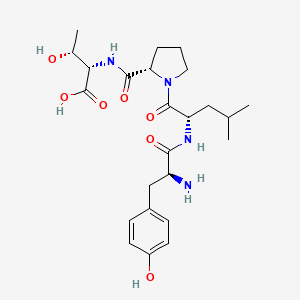

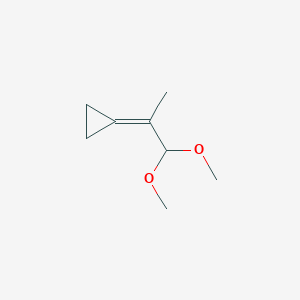
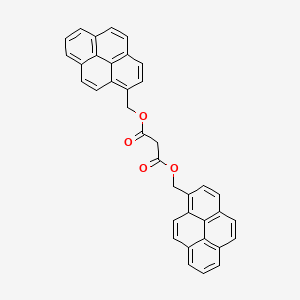
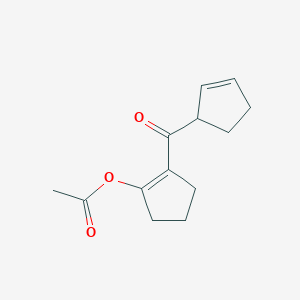
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
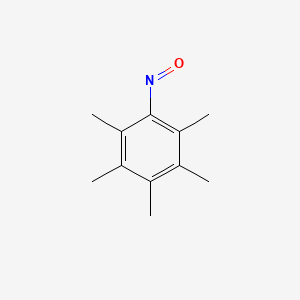
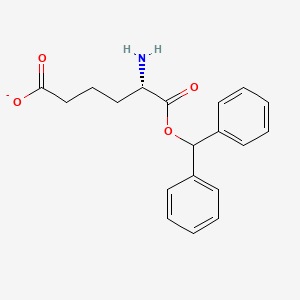
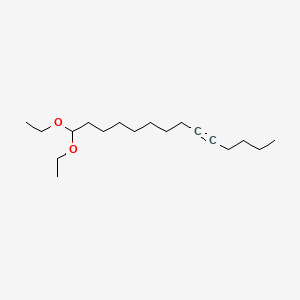

![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
